molecular formula C20H17N3O4 B13772709 4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone CAS No. 6647-27-4

4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone

Cat. No.: B13772709
CAS No.: 6647-27-4
M. Wt: 363.4 g/mol
InChI Key: HDKCUVFLXISKKK-UHFFFAOYSA-N
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Description

4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone is a complex organic compound that belongs to the class of isoindoline derivatives. . The unique structure of this compound, characterized by the presence of amino groups and a naphth[2,3-f]isoindole core, makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene. The reaction may also involve the use of catalysts like Pd(OAc)2 and triethylamine to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, amine derivatives, and substituted isoindoline compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone stands out due to its unique combination of a naphth[2,3-f]isoindole core with amino groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to interact with dopamine receptors also sets it apart from other similar compounds, highlighting its potential in neurological research .

Properties

CAS No.

6647-27-4

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

4,11-diamino-2-(2-methylpropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone

InChI

InChI=1S/C20H17N3O4/c1-8(2)7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-3-4-6-10(9)18(12)25/h3-6,8H,7,21-22H2,1-2H3

InChI Key

HDKCUVFLXISKKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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